molecular formula C21H19N5O3 B11054324 7-hydroxy-N-(4-methoxyphenyl)-5-methyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-hydroxy-N-(4-methoxyphenyl)-5-methyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11054324
M. Wt: 389.4 g/mol
InChI Key: VFDMFSIZNSGXAY-UHFFFAOYSA-N
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Description

7-hydroxy-N-(4-methoxyphenyl)-5-methyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-N-(4-methoxyphenyl)-5-methyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a hydrazine derivative and a β-ketoester can form the pyrazole ring, which is then fused with a pyrimidine ring through a condensation reaction.

    Functional Group Modifications: Subsequent steps involve the introduction of various functional groups. For example, the hydroxyl group can be introduced via a hydroxylation reaction, and the methoxyphenyl group can be added through a nucleophilic substitution reaction.

    Final Coupling: The final step typically involves coupling the intermediate with a carboxamide group, often using reagents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The nitro group, if present in derivatives, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes. For example, derivatives of pyrazolo[1,5-a]pyrimidine have been studied for their inhibitory activity against kinases, which are crucial in cell signaling pathways .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent, particularly due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of 7-hydroxy-N-(4-methoxyphenyl)-5-methyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes such as cell division and survival, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-N-(4-methoxyphenyl)-5-methyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and methoxy groups, along with the phenylamino substitution, contribute to its high affinity for certain molecular targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

2-anilino-N-(4-methoxyphenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C21H19N5O3/c1-13-12-17(27)26-20(22-13)18(19(25-26)23-14-6-4-3-5-7-14)21(28)24-15-8-10-16(29-2)11-9-15/h3-12,23,25H,1-2H3,(H,24,28)

InChI Key

VFDMFSIZNSGXAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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